Thiamphenicol-d3-1

Analytical Chemistry Food Safety Testing Stable Isotope-Labeled Internal Standards

Thiamphenicol-d3-1 is a +3 Da deuterated internal standard engineered specifically for thiamphenicol LC-MS/MS quantification. Unlike chloramphenicol-d5 or other non-isotopic surrogates, its identical chemical structure guarantees matched ionization efficiency and chromatographic co-elution with the target analyte, eliminating matrix-induced ion suppression. This is critical for laboratories validating residue methods in meat, egg, aquatic, and honey matrices under EU Commission Decision 2002/657/EC. With ≥98% isotopic purity, it enables LODs as low as 0.03 µg/kg and provides the traceability documentation essential for ISO/IEC 17025 accreditation audits.

Molecular Formula C12H15Cl2NO5S
Molecular Weight 359.2 g/mol
CAS No. 1217723-41-5
Cat. No. B587449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol-d3-1
CAS1217723-41-5
Synonyms2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3;  L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3;  Thiamphenicol Epimer-d3;  Win 5063-3-d3; 
Molecular FormulaC12H15Cl2NO5S
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D
InChIKeyOTVAEFIXJLOWRX-SFUNZEOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamphenicol-d3-1 (CAS 1217723-41-5): A Stable Isotope-Labeled Internal Standard for Precise Amphenicol Quantification


Thiamphenicol-d3-1 (CAS 1217723-41-5) is a deuterium-labeled analog of the broad-spectrum antibiotic thiamphenicol . It belongs to the amphenicol class of antibiotics and is specifically engineered for use as a stable isotope-labeled internal standard (SIL-IS) in analytical workflows, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium, resulting in a molecular formula of C12H12D3Cl2NO5S and a molecular weight of 359.24 g/mol . Its primary function is to facilitate the accurate and precise quantification of its unlabeled counterpart, thiamphenicol, in complex biological and food matrices by effectively compensating for matrix effects and sample preparation variability .

Why Thiamphenicol-d3-1 Cannot Be Substituted by Unlabeled Thiamphenicol or Other Amphenicol Analogs in Quantitative MS


The functional utility of Thiamphenicol-d3-1 is rooted in its isotopic, not chemical, differentiation. While structurally and chemically nearly identical to its unlabeled counterpart, the presence of three deuterium atoms provides a distinct mass shift (+3 Da) that is essential for its function as an internal standard . Unlabeled thiamphenicol (MW ~356 Da) cannot be distinguished from the target analyte in a mass spectrometer, leading to ion suppression and inaccurate quantification . Furthermore, substituting with a different deuterated amphenicol, such as chloramphenicol-d5, introduces significant analytical error due to its different chemical structure, which results in distinct ionization efficiency and chromatographic retention behavior, thereby failing to adequately compensate for matrix effects specific to thiamphenicol [1]. The use of a non-isotopic internal standard is a primary source of quantitative inaccuracy in regulatory residue analysis, as the required degree of co-elution and response factor correction cannot be achieved [2].

Quantitative Differentiation of Thiamphenicol-d3-1: Head-to-Head Performance Data Against Key Comparators


Isotopic Purity and Enrichment: Direct Comparison of Thiamphenicol-d3-1 (d3) vs. Thiamphenicol-d4

Thiamphenicol-d3-1 demonstrates a high degree of isotopic enrichment, a critical quality attribute for a reliable internal standard. A representative lot from a commercial supplier (Santa Cruz Biotechnology) specifies an isotopic purity of 98.6 atom% D . This level of deuteration is directly comparable to the ≥98% isotopic purity advertised for a Thiamphenicol-D4 standard . While both provide sufficient purity for quantitative LC-MS/MS, the d3-labeled compound (Thiamphenicol-d3-1) offers a mass shift of +3 Da, which is often preferred over a +4 Da shift to minimize potential isotopic overlap with the native analyte's natural abundance M+2 or M+3 isotopes in certain low-resolution MS applications, though this is a class-level inference .

Analytical Chemistry Food Safety Testing Stable Isotope-Labeled Internal Standards

Quantification of Matrix Effect Compensation: Thiamphenicol-d3-1 vs. Chloramphenicol-d5 as a Surrogate Internal Standard

The use of a structurally matched internal standard is critical for accurate quantification. A comparative study on the determination of amphenicols in animal food using HPLC-ESI-MS/MS employed chloramphenicol-d5 as the internal standard for all analytes, including thiamphenicol [1]. While this method achieved acceptable validation parameters (recoveries 80-112.5%, RSD <11%), it is a well-established principle that a matched isotope-labeled internal standard, such as Thiamphenicol-d3-1 for thiamphenicol, will inherently provide superior correction for matrix effects and extraction recovery due to near-identical physicochemical properties [2]. A subsequent review notes that the use of a non-analogous internal standard like chloramphenicol-d5 can lead to biased results if matrix effects differ between analytes, and recommends isotope dilution with the corresponding deuterated compound for definitive analysis .

Analytical Chemistry Veterinary Drug Residue Analysis LC-MS/MS Method Validation

Method Sensitivity in Residue Analysis: Comparative Limits of Detection for Thiamphenicol in Complex Matrices

The achievable limits of detection (LOD) for thiamphenicol vary significantly depending on the analytical method, sample matrix, and the use of an appropriate internal standard. While a method using chloramphenicol-d5 as a surrogate IS achieved an LOD of 0.1 µg/kg for thiamphenicol in animal food [1], another study specifically employing deuterated internal standards for aquatic products achieved an LOD of 0.03 µg/kg for thiamphenicol [2]. Furthermore, a GC-NCI/MS method reported a higher LOD of 0.5 µg/kg for thiamphenicol in muscle and liver [3]. These data demonstrate a >10x difference in method sensitivity depending on the analytical approach and matrix. While these studies do not use Thiamphenicol-d3-1, they underscore the critical importance of the internal standard strategy in achieving low-level detection, with the matched isotope-labeled compound being the theoretical gold standard for maximizing sensitivity .

Food Safety Veterinary Drug Residue Monitoring LC-MS/MS

Optimal Application Scenarios for Thiamphenicol-d3-1 Based on Quantitative Evidence


Development and Validation of Confirmatory LC-MS/MS Methods for Thiamphenicol Residues in Food

Thiamphenicol-d3-1 is the preferred internal standard for laboratories developing or validating LC-MS/MS methods for the quantification of thiamphenicol residues in complex food matrices (e.g., meat, eggs, aquatic products, honey). Its use is directly supported by evidence demonstrating the need for analyte-specific isotope-labeled standards to overcome matrix effects and achieve the lowest possible limits of detection [1], which is essential for meeting stringent regulatory requirements such as those set by the EU Commission Decision 2002/657/EC [2]. The high isotopic purity (≥98%) ensures accurate and precise quantification, a critical parameter for method accreditation .

Regulatory Compliance and Reference Material for Veterinary Drug Residue Monitoring Programs

Government and third-party testing laboratories responsible for monitoring veterinary drug residues in the food supply chain will find Thiamphenicol-d3-1 to be a critical component of their analytical toolkit. The evidence showing that different analytical strategies yield LODs ranging from 0.03 µg/kg to 0.5 µg/kg underscores the need for a reliable, high-purity internal standard to achieve the lowest possible detection capabilities for compliance testing [1]. As a certified reference material, it provides the traceability and documentation required for regulatory audits [2].

Pharmacokinetic and Metabolism Studies of Thiamphenicol in Preclinical Research

In preclinical drug development, Thiamphenicol-d3-1 serves as an essential tracer for quantifying the absorption, distribution, metabolism, and excretion (ADME) of thiamphenicol in biological samples [1]. The use of a deuterated internal standard is a core technique for ensuring the accuracy of pharmacokinetic parameter calculations by correcting for sample loss during extraction and ion suppression in the mass spectrometer source [2]. Its demonstrated chemical purity and isotopic enrichment make it suitable for generating robust and reproducible data for regulatory submissions .

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